N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized from 4-nitro-3-phenylbutanoic acid through cyclization, reduction, and dehydration steps.
Piperidine Ring Formation: The piperidine ring is introduced through a series of reactions involving the appropriate amine and carboxylic acid derivatives.
Final Coupling: The final step involves coupling the indene and piperidine intermediates under specific reaction conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as ensuring compliance with environmental and safety regulations.
Chemical Reactions Analysis
N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
2,3-Dihydro-1H-indene-1-yl derivatives: These compounds share the indene ring structure and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-12-21-13-10-16(11-14-21)19(22)20(2)18-9-8-15-6-4-5-7-17(15)18/h1,4-7,16,18H,8-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHHLQEONATID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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